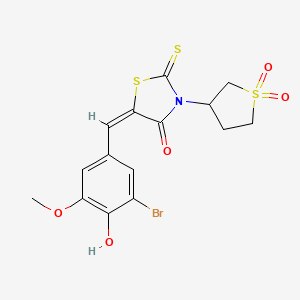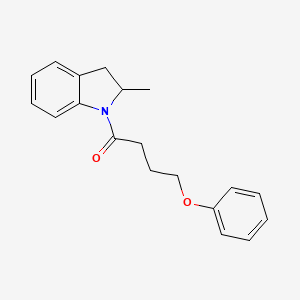![molecular formula C15H12N2O2S B5310100 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone, also known as MTQ, is a synthetic compound that has been extensively studied for its potential pharmacological applications. MTQ belongs to the class of quinazolinone derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
科学研究应用
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been studied for its potential pharmacological applications, particularly in the field of cancer research. Several studies have shown that 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs for infectious and inflammatory diseases.
作用机制
The exact mechanism of action of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of several enzymes involved in these pathways, including protein kinase C and cyclin-dependent kinases. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has also been found to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
实验室实验的优点和局限性
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity and stability, and its well-characterized chemical and biological properties. However, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can be difficult to synthesize and purify, and its low solubility can limit its use in certain experiments. In addition, the exact mechanism of action of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone. One area of interest is the development of new derivatives of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the identification of the precise molecular targets of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone, which could provide insights into its mechanism of action and help to guide the development of new drugs based on this compound. Finally, further studies are needed to explore the potential applications of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone in the treatment of infectious and inflammatory diseases, as well as its potential as a therapeutic agent for cancer.
合成方法
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzophenone with 2-bromoacetylthiophene to form a key intermediate, which is then cyclized with ammonium acetate in acetic acid to yield 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone. This method has been optimized for high yield and purity, and the resulting product has been extensively characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-16-12-6-3-2-5-11(12)15(19)17(10)9-13(18)14-7-4-8-20-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMAQQZCGFHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)